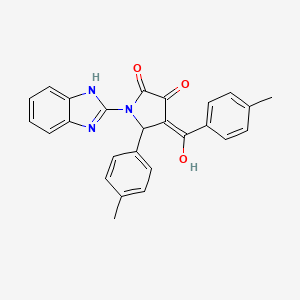
1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzodiazole ring, a hydroxy group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Pyrrol-2-one Ring: This step involves the condensation of the benzodiazole derivative with appropriate diketones or ketoesters under acidic or basic conditions.
Addition of the Methylbenzoyl and Methylphenyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions using 4-methylbenzoyl chloride and 4-methylphenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur on the benzodiazole and phenyl rings using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, ferric chloride for Friedel-Crafts reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application:
Pharmacological Action: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.
Materials Science: In organic semiconductors, it may facilitate charge transport through its conjugated system.
Biological Activity: It may disrupt cellular processes in microorganisms or cancer cells, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the additional methyl group on the phenyl ring.
1-(1H-1,3-benzodiazol-2-yl)-3-hydroxy-4-benzoyl-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methyl group on the benzoyl ring.
Properties
Molecular Formula |
C26H21N3O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4E)-1-(1H-benzimidazol-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H21N3O3/c1-15-7-11-17(12-8-15)22-21(23(30)18-13-9-16(2)10-14-18)24(31)25(32)29(22)26-27-19-5-3-4-6-20(19)28-26/h3-14,22,30H,1-2H3,(H,27,28)/b23-21+ |
InChI Key |
NJCQSGLFJCOHKM-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11124068.png)
![ethyl 4-(5-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11124074.png)
![N-(2-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11124076.png)
![(2-chlorophenyl)-N-[1-(3-pyridyl)ethyl]methanesulfonamide](/img/structure/B11124081.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B11124084.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-fluorobenzyl)-4-oxobutanamide](/img/structure/B11124086.png)
![2-[(4-Methoxy-3-methyl-benzenesulfonyl)-methyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide](/img/structure/B11124092.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B11124094.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazol-2-yl}methanol](/img/structure/B11124098.png)
![methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11124115.png)

![7-(3-ethoxypropyl)-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11124134.png)
![N-(3-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11124144.png)
![1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11124146.png)
